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Compound of Interest

Compound Name: Thiazinamium chloride

Cat. No.: B1663478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thiazinamium chloride is a quaternary ammonium phenothiazine derivative with potent

anticholinergic and antiallergic properties.[1] Structurally related to promethazine, it exhibits a

distinct pharmacological profile that makes it a valuable tool for in vitro research in areas such

as respiratory pharmacology, allergy, and inflammation. This technical guide provides an in-

depth overview of Thiazinamium chloride, including its physicochemical properties,

mechanism of action, and detailed protocols for key in vitro research applications.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Thiazinamium chloride
is essential for its proper handling and use in in vitro studies.
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Property Value Reference

CAS Number 4320-13-2 [1]

Molecular Formula C₁₈H₂₃ClN₂S [1]

Molecular Weight 334.9 g/mol [1]

IUPAC Name
trimethyl(1-phenothiazin-10-

ylpropan-2-yl)azanium;chloride
[1]

Melting Point 267 °C [2]

Solubility Soluble in DMSO [2]

Storage Temperature -20°C [2]

Mechanism of Action
Thiazinamium chloride's pharmacological effects stem from its activity as both a muscarinic

receptor antagonist and a histamine H1 receptor antagonist. Its quaternary ammonium

structure influences its absorption and distribution characteristics.

Anticholinergic Activity
Thiazinamium chloride acts as a competitive antagonist at muscarinic acetylcholine

receptors. This is demonstrated by its ability to relax acetylcholine-induced contractions in

smooth muscle preparations.[3] While specific binding affinities (Ki values) for the different

muscarinic receptor subtypes (M1-M5) are not readily available in the public domain, its

functional antagonism is evident in organ bath studies. The pD2 value for its relaxant effect on

human bronchial muscle pre-contracted with acetylcholine is 6.94, indicating a potent

antagonistic effect.[3]

Antihistaminic Activity
As a histamine H1 antagonist, Thiazinamium chloride competitively inhibits the action of

histamine at H1 receptors. This is supported by its ability to relax histamine-induced

contractions of human bronchial smooth muscle, with a pD2 value of 7.78.[3] This activity also

contributes to its antiallergic effects by preventing histamine-mediated responses.
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Inhibition of Thromboxane B2 (TxB2) Synthesis
Thiazinamium chloride has been shown to inhibit the synthesis of Thromboxane B2 (TxB2)

with an IC50 value of 0.2 µM.[4] TxB2 is a stable metabolite of the potent bronchoconstrictor

and platelet aggregator, Thromboxane A2. The precise target of Thiazinamium chloride within

the arachidonic acid cascade, whether it be cyclooxygenase or thromboxane synthase,

requires further investigation.

In Vitro Research Applications and Experimental
Protocols
Thiazinamium chloride is a versatile tool for a range of in vitro studies. Below are detailed

protocols for some of its key applications.

Bronchial Smooth Muscle Relaxation Assay
This assay is used to evaluate the relaxant effect of Thiazinamium chloride on airway smooth

muscle, a critical component in asthma and COPD research.

Experimental Workflow:
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Figure 1: Workflow for Bronchial Smooth Muscle Relaxation Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1663478?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol:

Tissue Preparation: Human bronchial tissue is obtained from surgical resections. Bronchial

rings are dissected, and the epithelium may be removed to study the direct effects on

smooth muscle.[5]

Mounting: The bronchial strips are mounted in organ baths containing Krebs-Henseleit

solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified

period.

Contraction: A stable contraction is induced using a standard agonist such as histamine or

acetylcholine at a concentration that produces approximately 80% of the maximal response.

Drug Addition: Cumulative concentrations of Thiazinamium chloride are added to the organ

bath.

Data Acquisition: Changes in isometric tension are recorded using a force transducer.

Data Analysis: Concentration-response curves are plotted, and the pD2 value, which is the

negative logarithm of the molar concentration of the antagonist that produces 50% of the

maximal relaxation, is calculated.

Phosphatidylcholine Secretion Assay in Type II
Pneumocytes
This assay investigates the effect of Thiazinamium chloride on the secretion of pulmonary

surfactant, of which phosphatidylcholine is a major component.
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Figure 2: Workflow for Phosphatidylcholine Secretion Assay.

Detailed Protocol:
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Cell Culture: Primary Type II pneumocytes are isolated from rat lungs and cultured.[6]

Radiolabeling: The cells are incubated with a precursor, such as [³H]choline, to radiolabel the

intracellular pool of phosphatidylcholine.

Treatment: The cells are then washed and incubated with various concentrations of

Thiazinamium chloride (e.g., in the range of 10⁻⁹ to 10⁻⁶ M).[6]

Sample Collection: After the incubation period, the culture medium is collected.

Lipid Extraction: Lipids are extracted from both the culture medium and the cells.

Quantification: The amount of radiolabeled phosphatidylcholine in the medium and cells is

quantified using liquid scintillation counting.

Data Analysis: The percentage of phosphatidylcholine secreted is calculated as (radioactivity

in the medium) / (radioactivity in the medium + radioactivity in the cells) x 100.

Thromboxane B2 (TxB2) Synthesis Inhibition Assay
This assay determines the inhibitory effect of Thiazinamium chloride on the production of

TxB2, a stable metabolite of the potent inflammatory mediator Thromboxane A2.
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Figure 3: Workflow for TxB2 Synthesis Inhibition Assay.

Detailed Protocol:

Cell Preparation: A suitable cell system, such as rat alveolar macrophages or human

platelets, is prepared.
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Pre-incubation: The cells are pre-incubated with various concentrations of Thiazinamium
chloride for a defined period.

Stimulation: TxB2 synthesis is stimulated by adding an appropriate agonist, such as a

calcium ionophore (e.g., A23187) or collagen.

Reaction Termination: The reaction is stopped after a specific time.

Sample Collection: The cell suspension is centrifuged, and the supernatant is collected.

Quantification: The concentration of TxB2 in the supernatant is measured using a

commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or

Radioimmunoassay (RIA) kit.

Data Analysis: The concentration of Thiazinamium chloride that causes 50% inhibition of

TxB2 synthesis (IC50) is calculated from the concentration-response curve.

Signaling Pathways
The antagonistic actions of Thiazinamium chloride at muscarinic and histamine H1 receptors

interrupt downstream signaling cascades initiated by acetylcholine and histamine, respectively.

Muscarinic Receptor (M3) Antagonism and Downstream
Signaling
Acetylcholine binding to M3 muscarinic receptors on smooth muscle cells activates the Gq/11

signaling pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum,

and DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ leads to the

activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), resulting in

smooth muscle contraction. By blocking the M3 receptor, Thiazinamium chloride prevents this

cascade, leading to smooth muscle relaxation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetylcholine

M3 Muscarinic
Receptor Gq/11

Thiazinamium
chloride

Phospholipase C PIP2
hydrolyzes

IP3

DAG

↑ Intracellular Ca²⁺

Protein Kinase C

Smooth Muscle
Contraction

Click to download full resolution via product page

Figure 4: M3 Muscarinic Receptor Antagonism Signaling Pathway.

Histamine H1 Receptor Antagonism and Downstream
Signaling
Histamine binding to H1 receptors, which are also Gq/11-coupled, initiates a similar signaling

cascade as M3 receptors, leading to an increase in intracellular calcium and smooth muscle

contraction. Thiazinamium chloride's antagonism at H1 receptors blocks this pathway,

contributing to its bronchodilatory and antiallergic effects.
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Figure 5: Histamine H1 Receptor Antagonism Signaling Pathway.

Conclusion
Thiazinamium chloride is a multi-faceted pharmacological tool with significant potential for in

vitro research. Its dual antagonism of muscarinic and histamine H1 receptors, coupled with its
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inhibitory effect on thromboxane synthesis, makes it particularly relevant for studies in

respiratory and allergic diseases. The detailed protocols and signaling pathway diagrams

provided in this guide are intended to facilitate the effective use of Thiazinamium chloride in

the laboratory, enabling researchers to further elucidate its mechanisms of action and explore

its therapeutic potential. Further research is warranted to determine its specific binding affinities

for receptor subtypes and to pinpoint its exact target in the arachidonic acid cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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